1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine
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Overview
Description
1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine is an organic compound that features a cyclohexyl ring substituted with an isopropyl group and a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of cumene (isopropylbenzene) to produce 4-isopropylacetophenone. This intermediate is then subjected to hydrogenation to yield 1-(4-Isopropylcyclohexyl)ethanol. The final step involves the formation of the pyrazole ring through cyclization reactions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Catalysts such as Ru-supported catalysts are often used in the hydrogenation steps to improve yield and efficiency .
Chemical Reactions Analysis
1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: It finds use in the fragrance industry due to its stability and pleasant scent.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the nociceptin receptor (NOP), which is involved in modulating pain and reward pathways. This interaction can influence the acquisition and expression of conditioned place preference, a measure of drug reward .
Comparison with Similar Compounds
1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine can be compared with other similar compounds such as:
1-(4-Isopropylcyclohexyl)ethanol: This compound shares a similar cyclohexyl structure but lacks the pyrazole ring.
Cyclohexylamines: These compounds have a cyclohexyl ring with various substituents and are used in different chemical and industrial applications.
The uniqueness of this compound lies in its combination of the cyclohexyl and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-9(2)10-3-5-11(6-4-10)15-12(13)7-8-14-15/h7-11H,3-6,13H2,1-2H3 |
InChI Key |
SPCNWDJKEJZVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2C(=CC=N2)N |
Origin of Product |
United States |
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